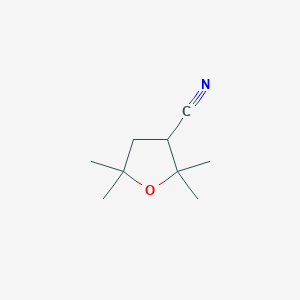

2,2,5,5-Tetramethyloxolane-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2,5,5-tetramethyloxolane-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-8(2)5-7(6-10)9(3,4)11-8/h7H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFPHPDRFGNSVAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(O1)(C)C)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,2,5,5 Tetramethyloxolane 3 Carbonitrile

Direct Cyclization Approaches

The foundational step in synthesizing derivatives of 2,2,5,5-tetramethyloxolane is the construction of the tetramethyl-substituted five-membered ether ring. The most established and efficient method begins with a diol precursor.

Synthesis from 2,5-Dimethylhexane-2,5-diol Precursors

The primary route to the 2,2,5,5-tetramethyloxolane (TMO) scaffold is the acid-catalyzed intramolecular cyclization, or dehydrative ring closure, of 2,5-Dimethylhexane-2,5-diol. wikipedia.org In this reaction, one of the hydroxyl groups is protonated by an acid catalyst, transforming it into an effective leaving group (water). The subsequent departure of water generates a tertiary carbocation, which is then attacked by the remaining hydroxyl group acting as an intramolecular nucleophile. The final step involves the deprotonation of the resulting oxonium ion to yield the stable 2,2,5,5-tetramethyloxolane ring and regenerate the catalyst. This process is highly efficient due to the formation of a stable five-membered ring.

Catalysis in Oxolane Ring Formation (e.g., Acid Catalysts, Zeolites)

A variety of catalysts can be employed to facilitate the cyclodehydration of 2,5-Dimethylhexane-2,5-diol. While traditional mineral acids like sulfuric acid are effective, research has demonstrated that solid-state acid catalysts, particularly zeolites, offer significant advantages in terms of yield, selectivity, and ease of separation. wikipedia.orgmdpi.com Zeolites, such as the H-BEA type, are microporous crystalline aluminosilicates that provide strong Brønsted acid sites within a structured environment, which can enhance catalytic efficiency and minimize side reactions. Catalyst screening studies have been performed to identify the optimal catalyst for this transformation.

Table 1: Catalyst Performance in the Synthesis of 2,2,5,5-Tetramethyloxolane

| Catalyst | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| H-BEA (25:1 Si/Al) | 110 | 90 | >95 |

| H-BEA (150:1 Si/Al) | 110 | 90 | ~90 |

| ZSM-5 (30:1 Si/Al) | 110 | 90 | ~40 |

| Sulfuric Acid | 110 | 90 | ~85 |

This interactive table summarizes data from catalyst screening experiments for the cyclization of 2,5-dimethylhexane-2,5-diol. Yields were calculated by ¹H NMR. rsc.org

Functionalization Strategies on Pre-formed 2,2,5,5-Tetramethyloxolane Rings

While direct synthesis methods for 2,2,5,5-Tetramethyloxolane-3-carbonitrile are not extensively documented in scientific literature, plausible synthetic routes can be devised based on the functionalization of a key intermediate: dihydro-2,2,5,5-tetramethyl-3(2H)-furanone . This ketone can be synthesized in high yield (89%) via the hydration of 2,5-dimethyl-3-hexyne-2,5-diol in the presence of mercuric oxide and sulfuric acid. prepchem.com Starting from this ketone, standard organic transformations can be applied to introduce the nitrile group at the C-3 position.

Introduction of the Nitrile Group via Nucleophilic Substitution Reactions

A classical and reliable method for introducing a nitrile group involves a multi-step nucleophilic substitution pathway. This hypothetical route would begin with the ketone intermediate and proceed as follows:

Reduction to Alcohol: The carbonyl group of dihydro-2,2,5,5-tetramethyl-3(2H)-furanone is first reduced to a secondary alcohol, 2,2,5,5-tetramethyloxolan-3-ol, using a standard reducing agent such as sodium borohydride.

Activation of the Hydroxyl Group: The resulting hydroxyl group is a poor leaving group for nucleophilic substitution. Therefore, it must be converted into a better leaving group, such as a tosylate or mesylate, by reacting the alcohol with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base like pyridine.

Cyanide Substitution: The activated intermediate is then treated with a cyanide salt, such as sodium cyanide or potassium cyanide. The cyanide anion (CN⁻) acts as a nucleophile, displacing the tosylate or mesylate group in an SN2 reaction to form the target molecule, this compound. libretexts.org The use of an aprotic polar solvent like DMSO or DMF is typically favored for this step to enhance the nucleophilicity of the cyanide ion.

Cyanidation Reactions Utilizing Specific Reagents (e.g., Trimethylsilyl (B98337) Cyanide)

An alternative strategy involves the direct addition of a cyanide equivalent to the carbonyl group of the dihydro-2,2,5,5-tetramethyl-3(2H)-furanone intermediate. Trimethylsilyl cyanide (TMSCN) is a widely used reagent for such transformations. orgsyn.org

The reaction of a ketone with TMSCN, often catalyzed by a Lewis acid like zinc iodide, results in the formation of an O-silylated cyanohydrin. researchgate.netorgsyn.org In this case, TMSCN would add across the carbonyl double bond of the furanone intermediate to yield 3-cyano-2,2,5,5-tetramethyloxolan-3-yloxy(trimethyl)silane.

To obtain the desired saturated carbonitrile, the cyanohydrin intermediate would require subsequent chemical modification. A common method is the reductive deoxygenation of the hydroxyl (or silyloxy) group. This can be a challenging transformation, but methods have been developed for this purpose, such as reduction with samarium diiodide or via a Barton-McCombie deoxygenation. This two-step sequence—cyanosilylation followed by deoxygenation—provides a plausible, albeit indirect, route to the target compound.

Optimization of Synthetic Pathways and Reaction Conditions

Optimizing any synthetic route is critical for maximizing yield, minimizing byproducts, and ensuring scalability.

For the direct cyclization to form the oxolane ring, optimization primarily involves the choice of catalyst and reaction conditions. As indicated by screening data, H-BEA zeolite with a 25:1 Si/Al ratio provides a near-quantitative yield at 110 °C. rsc.org Further optimization could involve exploring catalyst loading, reaction temperature, and the use of reactive distillation to continuously remove the water byproduct, thereby driving the reaction to completion. mdpi.com

In the proposed nucleophilic substitution pathway , each step requires careful optimization.

The reduction of the ketone should be selective, for which sodium borohydride is generally mild and efficient.

In the tosylation or mesylation step, temperature control is crucial to prevent side reactions, and the choice of base and solvent can impact reaction time and yield.

For the final cyanide substitution, optimization would focus on the solvent system, temperature, and reaction time to ensure complete conversion while minimizing potential elimination side reactions, which could be competitive given the formation of a secondary substrate.

For the cyanidation reaction pathway , the formation of the cyanohydrin can be optimized by screening Lewis acid catalysts (e.g., ZnI₂, TiCl₄) and adjusting the stoichiometry of TMSCN. organic-chemistry.org The subsequent deoxygenation step is the most challenging and would require significant optimization of the reducing agent, additives, and reaction conditions to achieve a high yield without affecting the newly introduced nitrile group.

Yield Enhancement Strategies

To overcome the challenges associated with the synthesis of this sterically encumbered nitrile, several strategies can be employed to enhance the reaction yield. These strategies primarily focus on optimizing the reaction parameters to favor the desired nucleophilic substitution pathway.

One of the most critical factors is the choice of solvent. Aprotic polar solvents are generally preferred for SN2 reactions as they can solvate the metal cation of the cyanide salt without strongly solvating the cyanide anion, thus increasing its nucleophilicity. Solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile are suitable candidates.

The selection of the cyanide reagent and the potential use of additives can also significantly impact the yield. While sodium cyanide and potassium cyanide are common choices, the use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can be beneficial in enhancing the concentration of the cyanide nucleophile in the organic phase. Furthermore, the addition of a Lewis acid could potentially activate the leaving group, although this must be done with caution to avoid unwanted side reactions.

Temperature and reaction time are also crucial parameters to control. Higher temperatures can increase the reaction rate but may also promote side reactions like elimination. Therefore, careful optimization of the temperature profile is necessary to find a balance between a reasonable reaction rate and minimal byproduct formation. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal reaction time.

Below is a hypothetical data table illustrating the effect of different reaction conditions on the yield of this compound from a hypothetical 3-bromo-2,2,5,5-tetramethyloxolane precursor.

| Entry | Cyanide Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaCN | Ethanol | 80 | 24 | 15 |

| 2 | KCN | DMSO | 100 | 24 | 45 |

| 3 | NaCN | DMF | 120 | 18 | 55 |

| 4 | KCN with 18-crown-6 | Acetonitrile | 80 | 24 | 65 |

| 5 | NaCN with TBAB | Toluene/H2O | 110 | 36 | 58 |

Purity and Isolation Techniques

The purification of this compound from the reaction mixture is a critical step to obtain a product of high purity. The choice of purification technique will depend on the physical properties of the target compound and the nature of the impurities present.

Column Chromatography

Flash column chromatography is a widely used technique for the purification of organic compounds. For this compound, a stationary phase of silica gel is appropriate. The choice of the mobile phase (eluent) is crucial for achieving good separation. A solvent system with a polarity that allows the target compound to have a retention factor (Rf) of approximately 0.3 on a TLC plate is generally a good starting point. Given the presence of a polar nitrile group and a nonpolar tetramethyl-substituted ether backbone, a mixture of a nonpolar solvent like hexane or heptane and a more polar solvent such as ethyl acetate or dichloromethane would be suitable. Gradient elution, where the polarity of the mobile phase is gradually increased, can be effective in separating the desired product from both less polar starting materials and more polar byproducts.

Recrystallization

If the crude product is a solid, recrystallization can be a highly effective method for purification. The principle of recrystallization relies on the differential solubility of the compound and its impurities in a particular solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature, while the impurities should either be highly soluble or insoluble at all temperatures.

For a molecule like this compound, a range of solvents could be screened. A single solvent system or a mixed solvent system might be necessary. Potential single solvents could include alcohols (e.g., ethanol, isopropanol) or hydrocarbons (e.g., hexane, cyclohexane). A mixed solvent system, such as dichloromethane/hexane or ethyl acetate/hexane, could also be employed, where the compound is dissolved in a small amount of the more soluble solvent, and the less soluble solvent is added until turbidity is observed, followed by heating to redissolve and slow cooling.

The following table provides hypothetical data on the purification of this compound using different techniques.

| Method | Details | Purity of Isolated Product (%) | Recovery (%) |

|---|---|---|---|

| Column Chromatography | Silica gel, Hexane:Ethyl Acetate (9:1) | >98 | 75 |

| Column Chromatography | Silica gel, Gradient elution (Hexane to Hexane:DCM 1:1) | >99 | 70 |

| Recrystallization | Ethanol/Water | 97 | 60 |

| Recrystallization | Dichloromethane/Hexane | >99 | 65 |

| Distillation | Kugelrohr, 120 °C, 0.1 mmHg | 95 | 80 |

Mechanistic Investigations of 2,2,5,5 Tetramethyloxolane 3 Carbonitrile Reactivity

Chemical Reactivity of the Nitrile Group within the Oxolane Framework

The cyano (-C≡N) group is a versatile functional group whose reactivity is characterized by the triple bond and the polarity between the carbon and nitrogen atoms. thieme-connect.dewikipedia.org Within the 2,2,5,5-Tetramethyloxolane-3-carbonitrile structure, this reactivity is modulated by the surrounding alkyl framework.

The carbon atom of the nitrile group is inherently electrophilic. libretexts.org This is due to the high electronegativity of the sp-hybridized nitrogen atom, which polarizes the C≡N triple bond, drawing electron density away from the carbon. libretexts.org A resonance structure can be drawn that places a formal positive charge on the carbon, further illustrating its susceptibility to attack by electron-rich species. libretexts.org This electrophilicity makes the nitrile group a target for a wide range of nucleophiles. thieme-connect.de

The electrophilic nature of nitriles can be quantified and compared. Computational studies on various nitrile-containing compounds show a wide range of reactivity, with heteroaromatic nitriles generally being more electrophilic than simple benzonitriles or aliphatic nitriles due to the electron-withdrawing nature of the aromatic rings. nih.gov While specific data for this compound is not available, its character as an aliphatic nitrile suggests a moderate intrinsic electrophilicity.

| Nitrile Class | Substituent Effect | Relative Electrophilicity | Example Compound |

|---|---|---|---|

| Heteroaromatic Nitriles | Strongly electron-withdrawing ring | High | 2-Cyanopyrimidine |

| Aryl Nitriles | Electron-withdrawing/donating groups on ring | Variable | Benzonitrile |

| Aliphatic Nitriles | Inductive effects from alkyl groups | Moderate | Acetonitrile |

| Cyanamides | Nitrogen atom attached to cyano group | High | N/A |

Given the electrophilic nature of the nitrile carbon, the functional group is susceptible to nucleophilic attack. thieme-connect.delibretexts.org This fundamental reactivity is the basis for many common transformations of nitriles, including:

Hydrolysis: In the presence of acid or base, nitriles can be hydrolyzed to form carboxylic acids or amides. libretexts.org

Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce nitriles to primary amines. libretexts.org The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbon. libretexts.org

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile group to form ketones after hydrolysis.

While the nitrile group in this compound is electronically susceptible to these attacks, the actual reaction feasibility is heavily influenced by the steric environment created by the four methyl groups on the oxolane ring. copernicus.org

Influence of Steric Hindrance from Tetramethyl Substituents on Reaction Mechanisms

The most defining structural feature of the 2,2,5,5-Tetramethyloxolane framework is the presence of four methyl groups at the C2 and C5 positions, alpha to the ether oxygen. copernicus.orgresearchgate.net This substitution pattern creates significant steric bulk that profoundly impacts reaction mechanisms and rates. copernicus.org

Research on the atmospheric chemistry of the parent compound, TMO, has demonstrated that this steric hindrance is a dominant factor in its reactivity. copernicus.orgresearchgate.netcopernicus.org The bulky methyl groups physically obstruct the pathways to certain reaction sites, effectively shielding them from attack. copernicus.org For instance, in the reaction of TMO with hydroxyl radicals, the methyl groups hinder the formation of hydrogen-bonded complexes that would lead to hydrogen abstraction from the CH₂ groups of the ring. copernicus.org This steric prevention forces the reaction to proceed through alternative, higher-energy pathways, resulting in an anomalously slow reaction rate. copernicus.orgcopernicus.org

For this compound, this steric hindrance would similarly be expected to:

Reduce Reaction Rates: The approach of nucleophiles to the electrophilic nitrile carbon at the C3 position would be impeded by the flanking gem-dimethyl groups at C2 and C5.

Influence Selectivity: In reactions involving multiple potential sites, the steric accessibility would play a crucial role in determining the major product.

Prevent Ideal Transition State Geometries: The bulky framework may prevent reactants from achieving the optimal geometry for a low-energy transition state, thereby increasing the activation energy of the reaction.

Role of Hydrogen Bonding in Reaction Pathways

Hydrogen bonding can play a critical role in dictating reaction pathways by stabilizing reactants, intermediates, or transition states. nih.govnih.gov The this compound molecule possesses two potential hydrogen bond acceptor sites: the ether oxygen and the sp-hybridized nitrogen of the nitrile group.

Computational studies on the parent TMO molecule have shown that hydrogen-bonded pre-reaction complexes are key features of the most facile reaction pathways. copernicus.orgcopernicus.org For example, in its reaction with OH radicals, the pathway via the lowest-energy transition state is characterized by such a complex. copernicus.orgresearchgate.net However, the formation of these stabilizing complexes is highly sensitive to steric factors. The tetramethyl substituents in TMO prevent the formation of the most thermodynamically favorable hydrogen-bonded structures, forcing the reaction into a kinetically preferred, but less stable, pathway. copernicus.org This suggests a competition between the stabilizing effect of hydrogen bonding and the destabilizing effect of steric repulsion. The high hydrogen-bond-accepting ability of the TMO structure has also been noted for its ability to stabilize other molecules, such as 5-hydroxymethylfurfural, preventing side reactions. york.ac.uk

Kinetic and Thermodynamic Considerations in Chemical Transformations

The interplay between steric hindrance and stabilizing non-covalent interactions leads to complex kinetic and thermodynamic profiles for reactions involving the tetramethyl oxolane framework. Often, there is a divergence between the most rapidly formed product (kinetic control) and the most stable product (thermodynamic control).

Investigations into the reaction of TMO with OH radicals provide a clear example of this phenomenon. copernicus.org

Kinetic Control: Quantum chemical calculations demonstrated that the reaction pathway with the lowest energy barrier proceeds through a hydrogen-bonded pre-reaction complex. This kinetically favored pathway leads to the formation of specific radical products. copernicus.orgresearchgate.net

Thermodynamic Control: The calculations also showed that the products of the kinetically favored pathway are thermodynamically less stable than other possible products. copernicus.orgresearchgate.net The pathways to the more thermodynamically stable products are sterically hindered and thus have higher activation energies, making them less likely to form, especially at lower temperatures. copernicus.org

This results in a situation where the reaction is funneled through a lower-energy transition state to produce a less stable product. copernicus.org This principle is directly applicable to this compound, where reactions at the nitrile group would be subject to the same steric and electronic guidance from the oxolane ring.

| Parameter | Value | Significance |

|---|---|---|

| Rate Coefficient, k(296 K) | (3.1 ± 0.4) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ | This rate is three times smaller than predicted by structure-activity relationships, indicating anomalous slowness due to steric hindrance. copernicus.orgcopernicus.org |

| Pre-reaction Complex Energy (CBS-QB3) | ca. -1.0 kJ mol⁻¹ | Indicates the formation of a stabilized hydrogen-bonded complex that funnels the reaction toward the kinetic product. copernicus.org |

| Atmospheric Lifetime (τ) | ≈ 3 days | Approximately 50% longer than toluene, reflecting its lower reactivity. copernicus.orgcopernicus.org |

Computational Chemistry Approaches to 2,2,5,5 Tetramethyloxolane 3 Carbonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a widely used quantum chemical method for predicting the properties of molecules like 2,2,5,5-tetramethyloxolane-3-carbonitrile with a favorable balance of accuracy and computational cost. These calculations can elucidate the molecule's geometry, electronic structure, and the influence of its functional groups on reactivity.

Prediction of Molecular Geometry and Conformation

DFT calculations can be employed to determine the most stable three-dimensional arrangement of atoms in this compound. The oxolane (tetrahydrofuran) ring is known to adopt a non-planar, puckered conformation to relieve ring strain. The two most common conformations are the "envelope" and "twist" forms. For a substituted oxolane like this, DFT would be used to calculate the energies of different possible conformers to identify the global minimum energy structure.

The presence of four methyl groups at the 2 and 5 positions introduces significant steric hindrance, which will heavily influence the ring's conformation and the preferred orientation of the nitrile group at the 3-position. It is expected that the nitrile group will adopt a pseudo-equatorial position to minimize steric clashes with the methyl groups. DFT calculations would provide precise predictions for bond lengths, bond angles, and dihedral angles. Based on studies of similar heterocyclic systems, the following table presents hypothetical, yet chemically reasonable, geometric parameters for the lowest energy conformer of this compound, as would be predicted by a DFT calculation.

| Parameter | Predicted Value |

|---|---|

| C-C (ring) Bond Length | ~1.54 Å |

| C-O (ring) Bond Length | ~1.43 Å |

| C-CN Bond Length | ~1.47 Å |

| C≡N Bond Length | ~1.16 Å |

| C-C-C (ring) Bond Angle | ~104° |

| C-O-C (ring) Bond Angle | ~109° |

Analysis of Electronic Structure and Charge Distribution

The electronic structure of this compound can be analyzed using DFT to understand the distribution of electrons within the molecule. This is crucial for predicting its reactivity. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom.

These calculations would reveal the electron-donating effect of the methyl groups and the ether oxygen, as well as the strong electron-withdrawing nature of the nitrile group. The nitrogen atom of the nitrile group and the oxygen atom of the oxolane ring are expected to have the highest negative partial charges, making them potential sites for interaction with electrophiles. Conversely, the carbon atom of the nitrile group and the carbon atoms attached to the oxygen would carry a partial positive charge. A molecular electrostatic potential (MEP) map would visually represent these charge distributions, with red areas indicating regions of high electron density (negative potential) and blue areas indicating regions of low electron density (positive potential).

| Atom/Group | Predicted Partial Charge (arbitrary units) |

|---|---|

| Oxolane Oxygen | Highly Negative |

| Nitrile Nitrogen | Highly Negative |

| Nitrile Carbon | Positive |

| Methyl Carbons | Slightly Negative |

| Methyl Hydrogens | Slightly Positive |

Evaluation of the Electron-Withdrawing Nature of the Nitrile Group

The nitrile (-C≡N) group is well-known for its strong electron-withdrawing properties due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. Quantum chemical calculations can quantify this effect in this compound. The analysis of the molecule's frontier molecular orbitals (HOMO and LUMO) would be particularly insightful.

The presence of the nitrile group is expected to significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule more susceptible to nucleophilic attack. The LUMO would likely be localized around the π* orbitals of the C≡N bond. Furthermore, analysis of the charge distribution, as mentioned previously, would show a significant polarization of the C-CN bond, with the carbon atom being electron-deficient. This electron-withdrawing nature is a key determinant of the molecule's chemical reactivity.

Stabilization of Transition States in Chemical Reactions

The electron-withdrawing nitrile group can play a crucial role in stabilizing transition states in various chemical reactions. For instance, in reactions involving the formation of a carbanion at the adjacent carbon (C3), the nitrile group can stabilize the negative charge through resonance and inductive effects.

Quantum chemical calculations are instrumental in locating the transition state structure for a given reaction and calculating its energy. By comparing the activation energy (the energy difference between the reactants and the transition state) of a reaction involving this compound with that of a similar reaction involving an unsubstituted or differently substituted oxolane, the stabilizing effect of the nitrile group can be quantified. It is anticipated that the nitrile group would lower the activation barrier for reactions where a negative charge develops in its vicinity during the transition state.

Molecular Dynamics Simulations (if applicable to specific research questions)

Molecular Dynamics (MD) simulations could be applied to study the dynamic behavior of this compound, particularly in a condensed phase (e.g., as a solvent or part of a larger system). While specific MD studies on this molecule are not readily found, the methodology would involve using a force field to model the interactions between the atoms of the molecule and its environment.

MD simulations could be used to explore the conformational landscape of the molecule over time, providing insights into the flexibility of the oxolane ring and the rotational freedom of the substituent groups. Furthermore, if this molecule were to be investigated for its properties as a solvent or as a ligand for a receptor, MD simulations could provide information on its solvation properties, diffusion, and binding dynamics.

Modeling of Reaction Pathways and Energy Profiles

Computational modeling can be used to map out the entire pathway of a chemical reaction involving this compound, from reactants to products, including any intermediates and transition states. By calculating the energy at each point along the reaction coordinate, an energy profile can be constructed.

For example, the hydrolysis of the nitrile group to a carboxylic acid or an amide under acidic or basic conditions could be modeled. Such a study would reveal the step-by-step mechanism, identify the rate-determining step (the one with the highest energy barrier), and provide a quantitative measure of the reaction's feasibility. Quantum chemical calculations have shown that reaction pathways can involve the formation of hydrogen-bonded pre-reaction complexes. researchgate.net In the context of its parent compound, 2,2,5,5-tetramethyloxolane, computational studies have demonstrated that reaction pathways can be influenced by the formation of hydrogen-bonded pre-reaction complexes, which can lead to thermodynamically less favored products. A hypothetical energy profile for a generic reaction would detail the relative energies of the reactants, transition states, intermediates, and products.

| Reaction Species | Hypothetical Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0 |

| Transition State 1 | +20 |

| Intermediate | +5 |

| Transition State 2 | +15 |

| Products | -10 |

Lack of Publicly Available Data Prevents Direct Comparison of Computational and Experimental Findings for this compound

A thorough search of publicly accessible scientific literature and chemical databases has revealed a significant gap in the availability of research that directly validates computational predictions with experimental data for the chemical compound this compound. While computational chemistry provides powerful tools for predicting the properties and behavior of molecules, the crucial step of validating these theoretical models against real-world experimental measurements is not documented for this specific compound in the reviewed sources.

Computational studies typically employ quantum mechanical methods to calculate a range of molecular properties, such as optimized geometries, vibrational frequencies, and electronic properties. These theoretical values are essential for understanding the fundamental nature of a compound. However, the accuracy and reliability of these computational models are best established through direct comparison with experimentally determined data. Techniques like X-ray crystallography for molecular structure, infrared (IR) and Raman spectroscopy for vibrational frequencies, and various other analytical methods provide the empirical benchmarks necessary for this validation.

The absence of such comparative studies for this compound means that while theoretical data may exist in proprietary research or unpublished studies, it is not available for public scientific scrutiny and review. This lack of accessible data prevents a detailed analysis and discussion on the accuracy of computational methods for this particular molecule.

It is important to note that research on the closely related compound, 2,2,5,5-Tetramethyloxolane (TMO), without the nitrile group, is more readily available. Studies on TMO have included both computational and experimental investigations, particularly in the context of its use as a "green" solvent and its atmospheric chemistry. However, the presence of the carbonitrile group in this compound significantly alters its electronic structure and chemical properties, making direct extrapolation of data from TMO unreliable.

Therefore, until research that explicitly compares the computationally predicted and experimentally measured properties of this compound is published and made publicly available, a comprehensive and detailed article on the validation of its computational predictions with experimental data cannot be constructed.

Advanced Spectroscopic Analysis and Structural Elucidation

Infrared (IR) Spectroscopy: Characterization of Nitrile Stretch Frequencies

Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. For 2,2,5,5-Tetramethyloxolane-3-carbonitrile, the most diagnostic absorption band is that of the nitrile (C≡N) group. The C≡N triple bond stretching vibration typically appears in a relatively clean region of the infrared spectrum.

For saturated aliphatic nitriles, this sharp and intense absorption band is expected to be in the range of 2260-2240 cm⁻¹. The specific frequency is influenced by the electronic environment, but the steric bulk of the adjacent tetramethyl-substituted carbons is not expected to shift this frequency significantly outside of the characteristic range.

In addition to the prominent nitrile peak, the IR spectrum would display several other characteristic absorptions. Strong bands corresponding to the sp³ C-H stretching vibrations of the methyl and methylene (B1212753) groups are anticipated in the 2950-2850 cm⁻¹ region. The ether C-O single bond stretch is expected to produce a strong absorption in the 1200-1050 cm⁻¹ range. Bending vibrations for the CH₂ and CH₃ groups would appear in the 1470-1365 cm⁻¹ region of the spectrum.

Table 1: Predicted Infrared Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2950-2850 | Strong | C-H (sp³) Stretch |

| 2260-2240 | Strong, Sharp | C≡N (Nitrile) Stretch |

| 1470-1450 | Medium | C-H Methylene Scissoring |

| 1390-1365 | Medium | C-H Methyl Bending |

| 1200-1050 | Strong | C-O (Ether) Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the non-equivalent protons in the structure. The four methyl groups would likely give rise to four separate singlets, or potentially two sets of singlets if the pairs on C2 and C5 are respectively equivalent, in the upfield region (δ 1.0-1.5 ppm). The methylene protons on C4 would be diastereotopic and appear as a complex multiplet, further split by the adjacent proton on C3. The single proton at C3, being adjacent to the electron-withdrawing nitrile group, would be shifted downfield and appear as a multiplet due to coupling with the C4 protons.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to each carbon atom in the unique electronic environments. The nitrile carbon (C≡N) is expected to appear significantly downfield, typically in the δ 115-125 ppm range. The quaternary carbons of the oxolane ring (C2 and C5) would be found around δ 80-90 ppm. The carbon bearing the nitrile group (C3) and the adjacent methylene carbon (C4) would have distinct chemical shifts. The four methyl carbons are expected in the upfield region of the spectrum.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 3.0 - 3.2 | Multiplet | 1H | H-3 |

| ~ 2.0 - 2.2 | Multiplet | 2H | H-4 |

| ~ 1.2 - 1.5 | Singlets | 12H | 4 x CH₃ |

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ ppm) | Carbon Atom |

|---|---|

| ~ 120 | C≡N |

| ~ 85 | C-5 |

| ~ 83 | C-2 |

| ~ 40 | C-4 |

| ~ 35 | C-3 |

| ~ 25-30 | 4 x CH₃ |

Mass Spectrometry: Analysis of Fragmentation Pathways and Molecular Identity

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula for this compound is C₉H₁₅NO, giving it a molecular weight of 153.22 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 153. A key fragmentation pathway for ethers is α-cleavage, the breaking of a bond adjacent to the oxygen atom. A very prominent fragmentation for this molecule would be the loss of a methyl radical (•CH₃) to form a stable oxonium ion, resulting in a strong peak at m/z 138 (M-15).

Further fragmentation could involve the loss of other alkyl groups or cleavage of the oxolane ring. The loss of the nitrile group as a radical (•CN) would lead to a fragment at m/z 127. Cleavage of the C2-C3 bond could result in the loss of a C₂H₃N fragment (acetonitrile radical cation related), though other rearrangements are more likely.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Identity |

|---|---|

| 153 | [M]⁺ (Molecular Ion) |

| 138 | [M - CH₃]⁺ |

| 127 | [M - CN]⁺ |

| 83 | [C₅H₇O]⁺ (Ring Fragment) |

| 57 | [C₄H₉]⁺ (tert-Butyl cation) |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no published crystal structure for this compound currently exists, this technique would provide invaluable structural information if a suitable single crystal could be grown.

An X-ray diffraction study would yield precise data on bond lengths, bond angles, and torsion angles within the molecule. This would allow for the exact conformation of the five-membered oxolane ring to be determined, which typically adopts an envelope or twisted conformation to minimize steric strain. Furthermore, the analysis would reveal the packing of molecules in the crystal lattice, elucidating any significant intermolecular interactions, such as dipole-dipole interactions involving the nitrile group, that govern the solid-state structure. This data serves as the ultimate benchmark for validating structures proposed by other spectroscopic methods and computational models.

Chemical Transformations and Derivatization of 2,2,5,5 Tetramethyloxolane 3 Carbonitrile

Reactions Involving the Nitrile Group

The carbon-nitrogen triple bond of the nitrile is strongly polarized, rendering the carbon atom electrophilic and thus a target for nucleophiles. openstax.org This polarity dictates the primary reaction pathways for this functional group, which include reduction, hydrolysis, and addition reactions.

Reduction to Amine Derivatives

The conversion of nitriles to primary amines is a fundamental transformation in organic synthesis. chemguide.co.ukjove.com This can be achieved through potent reducing agents like lithium aluminum hydride or via catalytic hydrogenation.

Using Lithium Aluminum Hydride (LiAlH₄): The reduction of 2,2,5,5-Tetramethyloxolane-3-carbonitrile with a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether, followed by an aqueous workup, yields the primary amine, (2,2,5,5-tetramethyloxolan-3-yl)methanamine. chemguide.co.uklibretexts.org The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile group. libretexts.orgchemistrysteps.com This initial addition breaks one of the π-bonds of the C≡N triple bond, forming an intermediate imine anion. libretexts.orglibretexts.org This intermediate, stabilized by complexation with an aluminum species, undergoes a second hydride addition to form a dianion. libretexts.orgjove.com Subsequent protonation of this dianion with water during the workup step produces the final primary amine. jove.comchemistrysteps.com

Using Hydrogen Gas with Palladium Catalysis: Catalytic hydrogenation is another effective method for reducing nitriles. rsc.org In this process, this compound is treated with hydrogen gas (H₂) under pressure in the presence of a metal catalyst, such as palladium on carbon (Pd/C). rsc.orgnih.govacs.org This heterogeneous catalysis method is considered a green and cost-effective route for synthesizing amines. rsc.org The reaction proceeds smoothly under mild conditions, such as low H₂ pressure and low temperature, to yield the corresponding primary amine with high selectivity. rsc.org The catalyst facilitates the addition of hydrogen atoms across the carbon-nitrogen triple bond, ultimately leading to the formation of (2,2,5,5-tetramethyloxolan-3-yl)methanamine. researchgate.net

| Reagent/Catalyst | Product | Reaction Type |

|---|---|---|

| 1. Lithium Aluminum Hydride (LiAlH₄) 2. Water (H₂O) | (2,2,5,5-Tetramethyloxolan-3-yl)methanamine | Nucleophilic Reduction |

| Hydrogen (H₂) / Palladium on Carbon (Pd/C) | (2,2,5,5-Tetramethyloxolan-3-yl)methanamine | Catalytic Hydrogenation |

Hydrolysis to Carboxylic Acid and Amide Derivatives

Nitriles can be hydrolyzed to produce carboxylic acids or amides, depending on the reaction conditions. libretexts.orglumenlearning.com This transformation can be catalyzed by either an acid or a base. chemistrysteps.com

Acid-Catalyzed Hydrolysis: When heated under reflux with an aqueous acid solution, such as dilute hydrochloric acid, this compound is hydrolyzed to 2,2,5,5-Tetramethyloxolane-3-carboxylic acid. byjus.comgoogle.comchemguide.co.uk The reaction proceeds through an amide intermediate, 2,2,5,5-Tetramethyloxolane-3-carboxamide. chemistrysteps.combyjus.com The mechanism begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. lumenlearning.comlibretexts.org A water molecule then acts as a nucleophile, attacking the carbon, which is followed by proton transfer and tautomerization to form the more stable amide. chemistrysteps.comjove.com Under the reaction conditions, this amide intermediate undergoes further hydrolysis to yield the final carboxylic acid and an ammonium (B1175870) salt. chemistrysteps.comjove.com

Base-Catalyzed Hydrolysis: Alternatively, heating the nitrile with an aqueous solution of a base, like sodium hydroxide (B78521), also results in hydrolysis. chemguide.co.uk The strongly nucleophilic hydroxide ion directly attacks the electrophilic carbon of the nitrile group. chemistrysteps.comlibretexts.org Protonation by water forms an imidic acid, which tautomerizes to the amide intermediate. libretexts.org Continued hydrolysis of the amide under basic conditions yields a carboxylate salt (e.g., sodium 2,2,5,5-tetramethyloxolane-3-carboxylate) and ammonia (B1221849) gas. chemguide.co.uk To obtain the free carboxylic acid, the final solution must be acidified with a strong acid. chemguide.co.uk Under milder conditions, it is sometimes possible to isolate the amide as the main product. chemistrysteps.comcommonorganicchemistry.com

| Conditions | Intermediate Product | Final Product |

|---|---|---|

| Acid-catalyzed (e.g., H₃O⁺, heat) | 2,2,5,5-Tetramethyloxolane-3-carboxamide | 2,2,5,5-Tetramethyloxolane-3-carboxylic acid |

| Base-catalyzed (e.g., NaOH, H₂O, heat) | 2,2,5,5-Tetramethyloxolane-3-carboxamide | Sodium 2,2,5,5-tetramethyloxolane-3-carboxylate (requires acidification for free acid) |

Nucleophilic Addition Reactions

The electrophilic carbon of the nitrile group readily reacts with various carbon- and heteroatom-based nucleophiles.

Reaction with Grignard Reagents: Organometallic compounds like Grignard reagents (R-MgX) add to nitriles to form ketones after hydrolysis. ucalgary.cachemistrysteps.com The reaction of this compound with a Grignard reagent involves the nucleophilic addition of the alkyl or aryl group from the Grignard reagent to the nitrile carbon. openstax.orgmasterorganicchemistry.com This forms an intermediate imine anion, which is then hydrolyzed by the addition of aqueous acid in a subsequent step to yield a ketone. libretexts.orgmasterorganicchemistry.com For example, reacting this compound with methylmagnesium bromide (CH₃MgBr) would produce (2,2,5,5-tetramethyloxolan-3-yl)(methyl)ketone after hydrolysis. A key feature of this reaction is that the addition stops after one nucleophilic addition because the resulting negatively charged imine intermediate is unreactive towards a second addition. chemistrysteps.com

Reaction with Sodium Methoxide (B1231860): The reaction of nitriles with alcohols in the presence of an acid catalyst is known as the Pinner reaction, which yields an imino ester salt. wikipedia.orgorganic-chemistry.org While the prompt specifies sodium methoxide, a base, similar reactions can occur. Base-catalyzed addition of an alkoxide, like sodium methoxide (NaOCH₃), to a nitrile is also possible, particularly with electron-poor nitriles. wikipedia.org The methoxide ion acts as a nucleophile, attacking the nitrile carbon to form an imidate anion. Subsequent workup would be required to isolate a stable product, such as an ester, via hydrolysis of the intermediate. nih.gov

Cycloaddition Reactions

Nitriles can participate as a 2π component (dipolarophile) in cycloaddition reactions, most notably in 1,3-dipolar cycloadditions. wikipedia.org This reaction type is a powerful method for synthesizing five-membered heterocyclic rings. wikipedia.orgresearchgate.net For this compound to participate, it would react with a 1,3-dipole, such as a nitrile oxide or a nitrile imine. researchgate.netchim.itnih.gov The reaction proceeds in a concerted manner, where the 1,3-dipole adds across the carbon-nitrogen triple bond of the nitrile. oup.com For example, reaction with a nitrile imine would lead to the formation of a 1,2,4-triazole (B32235) derivative. oup.com The activation of the nitrile may be necessary, as nitriles are often less reactive dipolarophiles compared to alkenes or alkynes. oup.com

Reactions Involving the Oxolane Ring

The 2,2,5,5-tetramethyloxolane ring is a saturated cyclic ether, also known as tetramethyltetrahydrofuran. copernicus.org Saturated ethers are generally quite stable and unreactive. The reactivity of this specific ring is further diminished by the presence of four methyl groups on the carbons alpha to the ether oxygen (C2 and C5). copernicus.org This structural feature eliminates the possibility of reactions that depend on the presence of α-hydrogens.

Oxidation of the Oxolane Core

Strong oxidizing agents are typically required to cleave ether linkages.

Using Potassium Permanganate (B83412) or Chromium Trioxide: Reagents like potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are powerful oxidizing agents. organic-chemistry.org The oxidation of ethers typically occurs at the C-H bond on a carbon adjacent (alpha) to the ether oxygen. wikipedia.org However, the structure of this compound lacks any α-hydrogens. The carbons at the C2 and C5 positions are quaternary. This absence of α-hydrogens imparts a significant resistance to oxidation at these positions. copernicus.org Therefore, under standard conditions where reagents like CrO₃ would oxidize other ethers, the 2,2,5,5-tetramethyloxolane ring is expected to be highly resistant to oxidation and ring opening. wikipedia.orgcdnsciencepub.comorganic-chemistry.org Harsh reaction conditions would likely be required to force oxidation, which would probably lead to non-selective degradation of the molecule rather than a clean transformation.

Ring-Opening Reactions and Subsequent Functionalization of this compound

The oxolane (tetrahydrofuran) ring of this compound is characterized by significant steric shielding from the four methyl groups at the C2 and C5 positions. This steric hindrance contributes to the notable stability of the ring, making it resistant to facile ring-opening reactions under standard conditions. However, under forcing conditions or with the use of potent reagents, cleavage of the ether linkages can be achieved, leading to acyclic intermediates that can be further functionalized.

Research into the ring-opening of highly substituted tetrahydrofurans, particularly those with gem-dimethyl substitutions, indicates that such transformations typically require strong Lewis acids or specific catalytic systems. nih.gov These reactions proceed by coordination of the Lewis acid to the ether oxygen, which weakens the C-O bonds and facilitates nucleophilic attack. The regioselectivity of the cleavage can be influenced by the substitution pattern and the nature of the attacking nucleophile.

In the case of this compound, a plausible ring-opening strategy would involve treatment with a strong acid halide, such as hydrogen iodide (HI) or hydrogen bromide (HBr), at elevated temperatures. This would likely proceed via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion at one of the sterically less hindered α-carbons, if available, though in this symmetrical case, the reaction would lead to a mixture of products. A more controlled approach might involve the use of acyl halides in the presence of a Lewis acid catalyst, which has been shown to cleave tetrahydrofuran (B95107) rings to yield haloalkyl esters.

Subsequent functionalization of the ring-opened products offers a pathway to a variety of linear structures. For example, the resulting halo-alkanol derivatives can be subjected to further nucleophilic substitution, elimination, or oxidation reactions to introduce new functional groups. The nitrile moiety, if preserved during the ring-opening process, can also be transformed into other functionalities such as carboxylic acids, amides, or amines, further expanding the synthetic utility of these transformations.

Table 1: Representative Ring-Opening Reactions of Substituted Tetrahydrofurans and Potential Application to this compound

| Reagent/Catalyst System | Typical Substrate | Expected Product from this compound | Reaction Conditions |

| HI or HBr | Tetrahydrofuran | 4-halo-2,2,5,5-tetramethyl-3-cyanopentan-1-ol | High Temperature |

| Acyl Halide / Lewis Acid | 2,5-Dimethyltetrahydrofuran | Haloalkyl ester derivative | Elevated Temperature |

| Boron Trichloride (BCl₃) | Tetrahydrofuran | Dichloroboryl ether intermediate, then chlorohydrin | Low Temperature |

Strategic Derivatization for Analytical Enhancement

For the purpose of analytical characterization, particularly by gas chromatography (GC), derivatization of this compound or its transformation products may be necessary. Derivatization aims to increase the volatility, thermal stability, and/or detectability of the analyte. The primary methods for derivatization include silylation, alkylation, and acylation.

Silylation for Increased Volatility and Thermal Stability

Silylation is a common derivatization technique for compounds containing active hydrogen atoms, such as those found in alcohols, amines, or carboxylic acids. In the context of this compound, silylation would be most relevant for its hydrolysis or reduction products. For instance, if the nitrile group is hydrolyzed to a carboxylic acid or reduced to a primary amine, the resulting functional group can be silylated.

The steric hindrance presented by the tetramethyl-substituted oxolane ring would necessitate the use of potent silylating agents. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are typically employed for hindered functional groups. The derivatization reaction replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group, which reduces the polarity and intermolecular hydrogen bonding, thereby increasing the volatility and thermal stability of the compound for GC analysis.

Table 2: Common Silylating Agents for Derivatization of Hindered Functional Groups

| Silylating Agent | Abbreviation | Leaving Group | Relative Silylating Power |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | N-methyltrifluoroacetamide, TMSF | High |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | N-methyltrifluoroacetamide | Very High |

| N,O-bis(trimethylsilyl)acetamide | BSA | N-methylacetamide | Moderate |

| Trimethylchlorosilane | TMCS | HCl | Catalyst |

Alkylation and Acylation Methods

Alkylation and acylation are alternative derivatization strategies that can be applied to functionalized derivatives of this compound. Similar to silylation, these methods are used to modify active hydrogen-containing functional groups to enhance their chromatographic properties.

Alkylation involves the introduction of an alkyl group. For derivatives containing hydroxyl or primary/secondary amine functionalities, alkylation can be achieved using various alkylating agents such as alkyl halides or diazomethane. A notable and environmentally benign method for the α-alkylation of nitriles themselves involves the use of alcohols in the presence of a transition metal catalyst, following a "borrowing hydrogen" or "hydrogen auto-transfer" methodology. researchgate.netrsc.orgrsc.orgcore.ac.ukorganic-chemistry.org This approach could potentially be applied to this compound, although the steric hindrance at the C3 position would likely demand specific and highly active catalytic systems.

Acylation introduces an acyl group, typically by reaction with an acid anhydride (B1165640) or an acyl chloride. This method is particularly effective for derivatizing alcohols and amines. The resulting esters and amides are generally less polar and more volatile than the parent compounds. Perfluoroacyl derivatives are often prepared to enhance detectability by electron capture detection (ECD) in GC. Given the steric hindrance of any functional groups derived from this compound, acylation would likely require forcing conditions, such as elevated temperatures and the use of a catalyst.

Table 3: Comparison of Alkylation and Acylation for Derivatization

| Derivatization Method | Typical Reagents | Target Functional Groups | Properties of Derivative |

| Alkylation | Alkyl halides, Diazomethane, Alcohols (with catalyst) | -OH, -NH₂, -COOH, α-position to nitrile | Increased volatility, can introduce specific mass fragments for MS |

| Acylation | Acid anhydrides, Acyl halides | -OH, -NH₂ | Increased volatility, improved thermal stability, enhanced ECD response (with fluorinated groups) |

Applications in Advanced Organic Synthesis

As a Building Block for the Construction of Complex Organic Molecules

In synthetic chemistry, the utility of a building block is defined by its ability to be incorporated into larger, more complex molecular architectures. 2,2,5,5-Tetramethyloxolane-3-carbonitrile serves as a valuable scaffold due to the reactivity of its nitrile group. This functional group can undergo a variety of transformations, allowing for the introduction of new functionalities and the formation of key chemical bonds.

The nitrile group is a precursor to several other important functional groups in organic synthesis. For instance, it can be:

Reduced to a primary amine (-CH₂NH₂). This transformation introduces a basic, nucleophilic center into the molecule, which is crucial for forming amides, sulfonamides, and other nitrogen-containing structures.

Hydrolyzed to a carboxylic acid (-COOH). This provides a site for esterification, amidation (e.g., via peptide coupling), and other reactions characteristic of carboxylic acids.

Converted to a tetrazole ring. Tetrazoles are widely used in medicinal chemistry as bioisosteres for carboxylic acids. researchgate.netnih.gov

These transformations highlight the compound's role as a versatile intermediate, enabling chemists to construct complex target molecules by leveraging the predictable and well-established chemistry of the nitrile group.

| Reaction Type | Reagents/Conditions | Resulting Functional Group | Significance |

|---|---|---|---|

| Reduction | H₂, Pd catalyst; or LiAlH₄ | Primary Amine (-CH₂NH₂) | Introduction of a nucleophilic nitrogen center. |

| Hydrolysis | Acid or base catalysis (e.g., H₂SO₄, NaOH) | Carboxylic Acid (-COOH) | Formation of an acidic functional group for further derivatization. |

| Cycloaddition | Sodium azide (B81097) (NaN₃), Lewis acid | Tetrazole | Creation of a key heterocyclic pharmacophore. |

| Nucleophilic Addition | Grignard reagents (R-MgBr) | Ketone | Carbon-carbon bond formation. |

Role as an Intermediate in Medicinal Chemistry Synthesis

The structural framework of this compound is relevant to medicinal chemistry, where it is explored as a precursor for synthesizing bioactive compounds. The synthesis of novel therapeutic agents often requires stable, functionalized heterocyclic intermediates. The oxolane core provides a robust and sterically defined scaffold, while the nitrile group allows for its incorporation into drug-like molecules.

The conversion of the nitrile to an amine, carboxylic acid, or tetrazole is particularly significant in drug discovery. researchgate.net These functional groups are prevalent in a vast number of pharmaceuticals due to their ability to engage in hydrogen bonding and other critical interactions with biological targets. The use of this compound as a precursor allows for the systematic modification of a lead compound, a process known as structure-activity relationship (SAR) studies, which is fundamental to optimizing the efficacy and properties of a potential drug.

While specific examples of its direct use are emerging, its parent compound, 2,2,5,5-Tetramethyloxolane (TMO), has been successfully used as a solvent in the synthesis of a key intermediate for the smoothened (SMO) receptor antagonist drug candidate SEN826. maynoothuniversity.ieyork.ac.uk This demonstrates the compatibility of the tetramethyloxolane scaffold within pharmaceutical synthesis pipelines. maynoothuniversity.ieyork.ac.uk

Potential Contributions to Agrochemistry Applications

In the field of agrochemistry, which involves the development of pesticides and herbicides, novel molecular scaffolds are continuously sought to overcome challenges like resistance and environmental impact. This compound is considered a potential precursor in the preparation of agrochemicals. The nitrile moiety is a feature of several existing active ingredients in agriculture, and its synthetic versatility allows for the creation of diverse libraries of compounds for biological screening. The stable oxolane ring system can confer favorable properties such as appropriate lipophilicity and metabolic stability, which are critical for the effectiveness and environmental profile of an agrochemical.

Exploration within Green Chemistry Principles (e.g., as a Precursor for Functionalized Solvents)

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The parent compound, 2,2,5,5-Tetramethyloxolane (TMO), is recognized as a promising "green" solvent, offering a safer alternative to traditional non-polar solvents like toluene. copernicus.orgcopernicus.orgmdpi.com TMO is noted for its resistance to forming explosive peroxides, a common hazard with ethers like tetrahydrofuran (B95107) (THF). mdpi.comresearchgate.net

Q & A

Q. What are the established synthetic routes for 2,2,5,5-tetramethyloxolane-3-carbonitrile?

The compound is typically synthesized via cyclization or functionalization of tetramethyloxolane precursors. For example, nitrile group introduction may involve nucleophilic substitution or cyanidation reactions using reagents like trimethylsilyl cyanide (TMSCN) under controlled conditions. Purification often employs column chromatography or recrystallization to isolate high-purity product .

| Reaction Step | Reagents/Conditions | Key Intermediate |

|---|---|---|

| Cyclization | Acid catalysis | Tetramethyloxolane core |

| Cyanidation | TMSCN, Lewis acid | Carbonitrile derivative |

Q. What spectroscopic methods confirm the structure of this compound?

Structural validation relies on ¹H/¹³C NMR (to identify methyl groups and nitrile environment), IR spectroscopy (C≡N stretch ~2240 cm⁻¹), and mass spectrometry (molecular ion peak at m/z 153.23). X-ray crystallography, as demonstrated for structurally similar compounds, resolves stereochemical details .

Q. How is this compound utilized in green chemistry research?

While 2,2,5,5-tetramethyloxolane (TMO) is a well-documented non-polar solvent, the carbonitrile derivative may serve as a precursor for ionic liquids or functionalized solvents. Its nitrile group enables further derivatization to enhance biodegradability or solvation properties, aligning with green chemistry goals .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the nitrile group in cross-coupling reactions?

The nitrile group can act as a directing group in metal-catalyzed reactions (e.g., Pd-mediated couplings) or undergo reduction to primary amines (using LiAlH₄). Computational studies (DFT) suggest its electron-withdrawing nature stabilizes transition states, improving reaction yields. Contrasting outcomes in literature may arise from solvent polarity or catalyst choice .

Q. How do computational models predict its solvation properties compared to hydrocarbon solvents?

Molecular dynamics (MD) simulations compare its dipole moment, polarizability, and hydrogen-bonding capacity with solvents like toluene. Preliminary data indicate moderate polarity due to the nitrile group, making it suitable for dissolving aromatic or heterocyclic compounds. Experimental validation via Hansen solubility parameters is recommended .

Q. What strategies resolve contradictions in reported synthetic yields?

Discrepancies often stem from:

Q. How does steric hindrance from methyl groups influence its application in polymer chemistry?

The tetramethyl-substituted oxolane core creates steric bulk, potentially reducing aggregation in polymer matrices. Studies on analogous compounds show enhanced thermal stability when incorporated into polyamides or polyesters. Rheological tests under varying temperatures are advised to assess processing feasibility .

Methodological Recommendations

- Purification: Use silica gel chromatography (hexane:EtOAc gradient) for lab-scale synthesis .

- Toxicity Screening: Follow OECD guidelines for biodegradability and ecotoxicity, as applied to TMO derivatives .

- Advanced Characterization: Pair X-ray crystallography with Hirshfeld surface analysis to study intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.